![molecular formula C9H18ClNO3 B2966960 (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2377004-59-4](/img/structure/B2966960.png)
(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride” is a chemical compound. It is related to “(3R,4S)-3,4-Hexanediol” which has a molecular formula of C6H14O2 . This compound is also related to “rac-(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride, cis” which is used for pharmaceutical testing .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various oxime derivatives and spiro compounds with potential biological activities. For instance, studies have synthesized oxime derivatives from corresponding di-aryl compounds using hydroxylaminehydrogenchloride, revealing the structural versatility of spiro compounds like (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane (Rahman et al., 2013).
Applications in Biological Studies and Drug Design
- Spiro compounds, including variants of 1-oxa-azaspiro structures, are core components in natural and synthetic products with significant biological activities. These compounds are targeted in chemical synthesis due to their novel skeletons and potential applications in drug design (Sinibaldi & Canet, 2008).
Exploration in Antibacterial Agents
- Derivatives of 1-oxa-azaspiro structures have been explored as components in the synthesis of new antibacterial agents. For example, research on the derivatives of ciprofloxacin, a fluoroquinolone antibiotic, has incorporated 1-oxa-azaspiro structures to create new compounds with specific antibacterial properties (Lukin et al., 2022).
Pharmacological Applications
- Compounds containing the 1-oxa-azaspiro structure have been investigated for their potential pharmacological applications, such as antihypertensive properties. The variations in the structure and substituent groups have been shown to impact their biological activity (Clark et al., 1983).
Electrochemical Applications
- The compound has been used in the electrocatalytic oxidation of diols, yielding optically active lactones. This demonstrates its potential in asymmetric synthesis and electrochemical applications (Kashiwagi et al., 2003).
Potential in Chemokine-Mediated Disease Treatment
- Derivatives of the compound have been explored as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Conformational Studies and Crystallography
- The compound and its derivatives have been subjects of conformational studies and crystallography, aiding in understanding the structural dynamics and interactions of these spiro compounds in different environments (Sun et al., 2010).
Development of Novel Polymer Networks
- Research has also focused on developing novel polymer networks containing spiro compounds, demonstrating their potential in designing sensitive and stimuli-responsive polymeric systems for applications like pharmaceutical delivery (Diaconu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWOXOOUAOLNU-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C(CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]([C@@H](CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


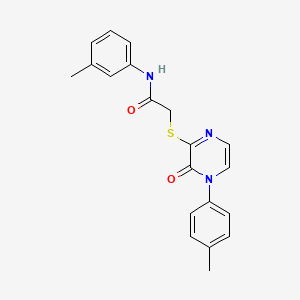

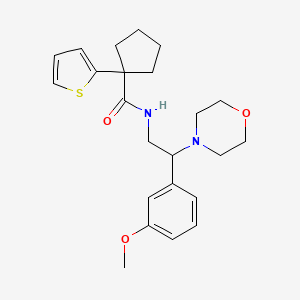
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
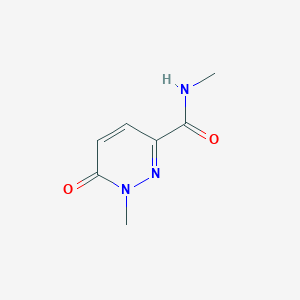
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
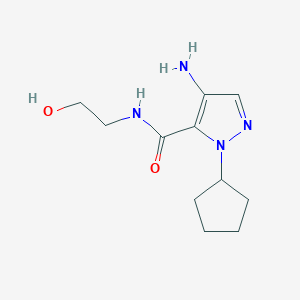
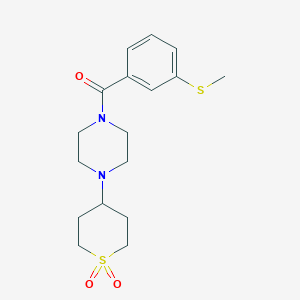
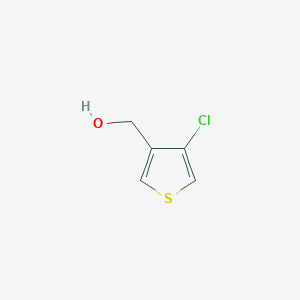
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
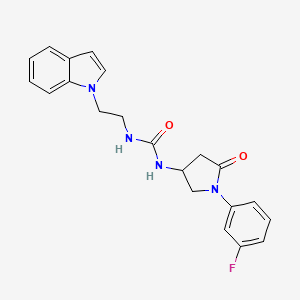
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)